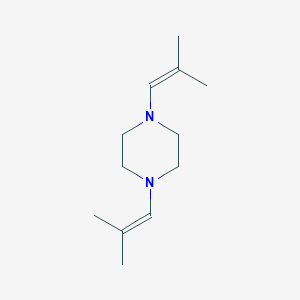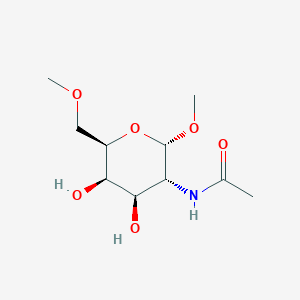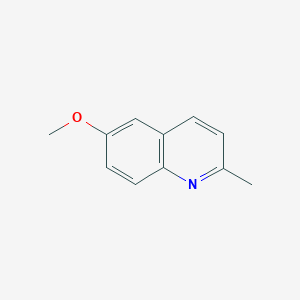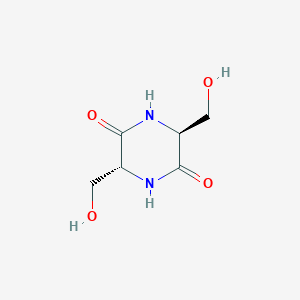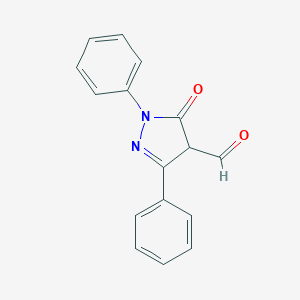
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one, also known as 'DPPH,' is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. DPPH is a yellow crystalline powder that is soluble in organic solvents and exhibits antioxidant properties.
科学的研究の応用
DPPH has been widely used in scientific research due to its antioxidant properties. DPPH can scavenge free radicals and prevent oxidative damage to cells. DPPH has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has also been used in the development of new drugs for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of DPPH involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable molecule. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. The antioxidant activity of DPPH is measured by its ability to scavenge free radicals, which is quantified by the decrease in absorbance at 517 nm.
生化学的および生理学的効果
DPPH has been shown to have a range of biochemical and physiological effects. DPPH can inhibit lipid peroxidation, prevent DNA damage, and protect cells from oxidative stress. DPPH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DPPH has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
The advantages of using DPPH in lab experiments include its high stability, ease of use, and low cost. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including natural products and synthetic compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms. Additionally, DPPH may not accurately reflect the antioxidant activity of compounds in vivo.
将来の方向性
There are several future directions for research on DPPH. One area of research is the development of new drugs based on the antioxidant properties of DPPH. Another area of research is the evaluation of the efficacy of DPPH in preventing oxidative stress-related diseases. Additionally, research can be conducted to identify new compounds with antioxidant activity using DPPH as a screening tool. Finally, further studies are needed to determine the optimal conditions for using DPPH in lab experiments and to evaluate its accuracy in predicting the antioxidant activity of compounds in vivo.
Conclusion:
In conclusion, DPPH is a versatile compound with diverse applications in scientific research. DPPH exhibits antioxidant properties and has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. DPPH has been shown to have a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, prevention of DNA damage, and protection of cells from oxidative stress. While DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms, it remains a valuable tool for evaluating the antioxidant activity of compounds in lab experiments.
合成法
The synthesis of DPPH involves the reaction between 4-phenyl-2-pyrazolin-5-one and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form DPPH. The yield of DPPH is typically high, and the compound can be purified by recrystallization.
特性
CAS番号 |
17364-40-8 |
|---|---|
製品名 |
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one |
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
5-oxo-1,3-diphenyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)17-18(16(14)20)13-9-5-2-6-10-13/h1-11,14H |
InChIキー |
USUWCDUGDZBZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
同義語 |
4,5-Dihydro-1,3-diphenyl-4-formyl-1H-pyrazol-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




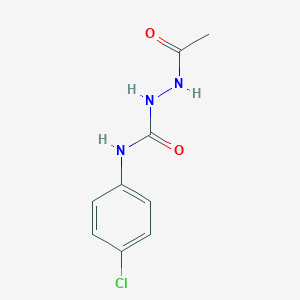
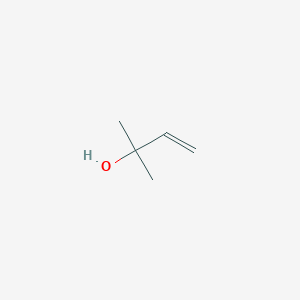
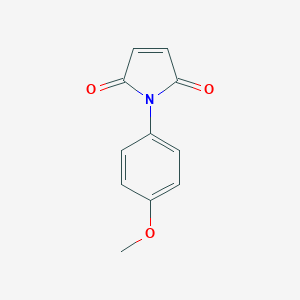

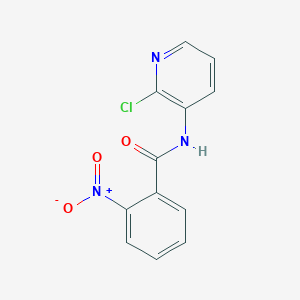
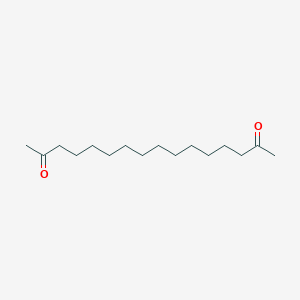
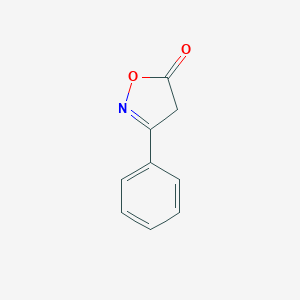
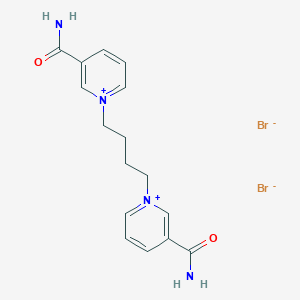
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
